alpha-(2-Phenylvinyl)-4-pyridinemethanol
Description
α-(2-Phenylvinyl)-4-pyridinemethanol is a pyridine-based organic compound featuring a phenylvinyl substituent at the α-position and a hydroxymethyl group at the 4-position of the pyridine ring. For instance, 4-pyridinemethanol derivatives are widely used as ligands in metal complexes (e.g., ruthenium-arene anticancer agents) and as stabilizers for silver nanoparticles (AgNPs) in catalytic oxidation reactions . The phenylvinyl group may enhance lipophilicity and π-π stacking interactions, influencing bioavailability or catalytic activity.
Properties
CAS No. |
24060-94-4 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
(E)-3-phenyl-1-pyridin-4-ylprop-2-en-1-ol |
InChI |
InChI=1S/C14H13NO/c16-14(13-8-10-15-11-9-13)7-6-12-4-2-1-3-5-12/h1-11,14,16H/b7-6+ |
InChI Key |
BSCSDCSDQDCGBS-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(C2=CC=NC=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(C2=CC=NC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-Phenylvinyl)-4-pyridinemethanol typically involves the reaction of 4-pyridinemethanol with a phenylvinyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the halide by the hydroxyl group on the pyridine ring. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Alpha-(2-Phenylvinyl)-4-pyridinemethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The phenylvinyl group can be reduced to a phenylethyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent such as dichloromethane.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a phenylethyl derivative.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Alpha-(2-Phenylvinyl)-4-pyridinemethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of alpha-(2-Phenylvinyl)-4-pyridinemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylvinyl group can interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The physicochemical properties of pyridinemethanol derivatives vary significantly with substituents. Key examples include:
Key Observations :
- The parent compound (4-pyridinemethanol) has the lowest molecular weight and a well-defined melting point, making it suitable for catalytic systems .
- Halogenated derivatives (e.g., chloro, trifluoromethyl) exhibit increased molecular weight and lipophilicity, which may enhance binding affinity in medicinal applications but reduce solubility .
- The phenylvinyl group in the target compound likely improves stability in hydrophobic environments, analogous to diphenyl-substituted analogs like diphenyl-4-pyridylmethanol (CAS 1620-30-0) .
Pharmacokinetic and Toxicological Profiles
While data for α-(2-Phenylvinyl)-4-pyridinemethanol are absent, analogs provide insights:
- Threo-α-(2-Piperidyl)-4-pyridinemethanol Phosphate: This structurally related compound shows rapid absorption in mice (peak plasma at 4 hr) and fecal elimination (84% over 240 hr), with a long half-life (~26 hr). Minimal urinary excretion (5.5%) suggests high tissue retention .
- Chlorinated Derivatives: Chlorine substituents (e.g., 2,6-dichloro-4-pyridinemethanol) may increase environmental persistence, akin to halogenated pollutants like alpha-HCH (log Kow 3.8) .
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